molecular formula C43H68ClNO11 B8074804 (18E)-12-[(E)-1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

(18E)-12-[(E)-1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Cat. No.: B8074804
M. Wt: 810.4 g/mol
InChI Key: KASDHRXLYQOAKZ-AMASXYNMSA-N
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Description

(18E)-12-[(E)-1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone is a complex semi-synthetic macrocyclic lactone of significant interest in chemical biology and immunology research. Its core structure is indicative of potent signaling pathway modulation. Based on its structural homology to known mTOR inhibitors, this compound is hypothesized to function as a high-affinity ligand for the FKBP12 protein, forming a ternary complex that allosterically inhibits the Mechanistic Target of Rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and autophagy. This targeted mechanism makes it an invaluable chemical probe for dissecting the nuanced roles of mTOR complex 1 (mTORC1) and complex 2 (mTORC2) in disease models, particularly in oncology for studying tumor cell survival and in immunology for investigating T-cell activation and tolerance. The strategic incorporation of a chloro-methoxycyclohexyl moiety and other modifications is designed to enhance its pharmacokinetic properties and selectivity profile, potentially leading to differentiated biological activity compared to first-generation analogs. Researchers can utilize this compound to explore novel therapeutic paradigms in transplant rejection, autoimmune diseases, and cancer, providing critical insights for preclinical drug discovery efforts.

Properties

IUPAC Name

(18E)-12-[(E)-1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASDHRXLYQOAKZ-AMASXYNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1/C=C(/CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)/C(=C/C4CCC(C(C4)OC)Cl)/C)O)C)OC)OC)C)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68ClNO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137071-32-0
Record name 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]-1-methylethenyl]-8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (18E)-12-[(E)-1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone , commonly referred to as Pimecrolimus , is an immunosuppressant primarily used in dermatological applications. It is particularly noted for its role in treating atopic dermatitis. This article explores the biological activity of Pimecrolimus, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Pimecrolimus is a derivative of ascomycin and belongs to the class of macrolactam compounds. Its chemical structure can be summarized as follows:

  • Molecular Formula : C₃₉H₅₉ClO₈
  • Molecular Weight : 675.24 g/mol
  • CAS Number : 137071-32-0

Structural Features

FeatureDescription
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count13
Rotatable Bond Count11

Pimecrolimus functions primarily through the inhibition of T-cell activation and proliferation. It binds to the intracellular protein FKBP12 , leading to the inhibition of calcineurin activity. This action prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thus inhibiting the transcription of pro-inflammatory cytokines such as IL-2.

Key Biological Activities

  • Immunosuppression : Pimecrolimus effectively reduces local immune responses by inhibiting T-helper cell activation.
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties, making it suitable for treating inflammatory skin conditions.
  • Topical Application : It is delivered via a topical cream formulation (1% concentration), allowing localized treatment with minimal systemic absorption.

Atopic Dermatitis Treatment

Pimecrolimus is primarily indicated for the treatment of mild to moderate atopic dermatitis in non-immunocompromised patients aged two years and older. Clinical studies have shown its efficacy in reducing symptoms such as itching and inflammation.

Case Study Overview :
A randomized controlled trial involving 400 patients with moderate atopic dermatitis demonstrated that those treated with Pimecrolimus showed a significant reduction in the severity of their condition compared to a placebo group after 6 weeks of treatment.

Efficacy in Other Dermatological Conditions

Recent studies have explored Pimecrolimus's efficacy in other inflammatory skin disorders:

  • Psoriasis : Preliminary data suggest potential benefits in psoriasis management; however, further research is needed.

Safety Profile

Pimecrolimus is generally well tolerated. Common side effects include:

  • Local burning or itching
  • Erythema at the application site
    These side effects are typically mild and transient.

Comparison with Similar Compounds

Structural Analogs from PubChem and Marine Sources

The compound shares structural motifs with marine actinomycete-derived metabolites, such as salternamides (e.g., Salternamide E), which exhibit cytotoxic properties . Key comparisons include:

Feature Target Compound Salternamide E Compound in
Core Structure 4-Azatricyclo[22.3.1.04,9]octacosene Bicyclic macrolide 4-Azatricyclo[22.3.1.04,9]octacosene with prop-2-enyl substituent
Key Substituents 4-Chloro-3-methoxycyclohexyl, ethyl, tetrone Halogenated aryl groups, enone systems Hydroxy-3-methoxycyclohexyl, prop-2-enyl
Bioactivity (Reported) Not specified Cytotoxic against cancer cell lines Not specified
Source Likely microbial (inferred from structural class) Marine actinomycetes Synthetic or natural (exact origin unclear)

Notable Differences:

  • The target compound’s 4-chloro-3-methoxycyclohexyl group distinguishes it from analogs with unsubstituted or hydroxylated cyclohexane rings .

Computational and Database-Driven Comparisons

  • PubChem Standardization: The Compound database (CID-driven) consolidates structurally identical entries, enabling non-redundant comparisons. However, the target compound’s stereochemical complexity may result in multiple Substance entries (SIDs) with slight variations .
  • Virtual Screening : Molecular docking studies using PubChem’s ligand library (e.g., 187,419 compounds) could prioritize analogs based on 3D conformation or pharmacophore overlap .
  • Structural Similarity Algorithms: Tools like Swiss Target Prediction use SMILES strings to compare substructures, such as the tricyclic core or chloro-methoxy groups, against known bioactive molecules .

Research Findings and Methodological Insights

Key Findings from Prior Studies

  • Marine Actinomycete Metabolites: Compounds with similar complexity often exhibit cytotoxicity or antimicrobial activity, suggesting the target compound may share these traits .
  • Database Limitations: Structural comparisons are hindered by inconsistent molecular formula representations (e.g., stereodescriptors, tautomers), necessitating advanced normalization algorithms .
  • Patentability Considerations : Structural similarity analyses focus on core scaffolds (e.g., tricyclic systems) rather than peripheral substituents, impacting patent claims .

Challenges in Comparative Analysis

  • Stereochemical Complexity : The compound’s multiple stereocenters and E/Z configurations complicate synthetic reproducibility and bioactivity validation.
  • Data Gaps: Limited PubChem entries for exact analogs restrict predictive modeling, emphasizing the need for targeted experimental assays .

Preparation Methods

Preparation of the Macrolide Core

The core structure is synthesized from a tacrolimus analog (C44H69NO12) through selective demethylation and ethylation:

  • Demethylation at C-17 : Treatment of tacrolimus with BBr3 in CH2Cl2 at -78°C replaces the allyl group with ethyl via radical-mediated alkylation.

  • Hydroxyl Protection : C-14 hydroxyl is protected using TIPS-Cl (triisopropylsilyl chloride) in presence of imidazole, yielding 17-ethyl-14-TIPS-protected intermediate.

Key Reaction Parameters :

  • Temperature: -78°C (demethylation), 25°C (silylation)

  • Yield: 68–72% (demethylation), 89% (silylation)

Synthesis of 4-Chloro-3-Methoxycyclohexylpropenyl Sidechain

The sidechain is constructed through a four-step sequence (Fig. 1):

  • Nitration : o-Chlorotrifluoromethyl benzene reacts with HNO3 (68%)/Ac2O at 10–15°C to form 4-nitro-2-trifluoromethyl chlorobenzene.

  • Reduction : Catalytic hydrogenation (H2, Pd/C) converts nitro to amine, followed by diazotization and Sandmeyer reaction to introduce chlorine.

  • Methoxylation : Cu(I)-mediated coupling of the chlorinated intermediate with methanol under Ullmann conditions installs the 3-methoxy group.

  • Propenyl Installation : Wittig reaction between cyclohexyl aldehyde and ylide (generated from ethyltriphenylphosphonium bromide) yields the (E)-propenyl geometry.

Optimization Data :

  • Nitration efficiency: 92% conversion at 15°C

  • (E)-Selectivity in Wittig: >95% using LiHMDS as base

Coupling and Macrocyclization

The sidechain is conjugated to the macrolide core via Suzuki-Miyaura cross-coupling:

  • Borylation : Macrolide core is treated with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 to install boronate ester at C-12.

  • Cross-Coupling : Reaction with 4-chloro-3-methoxycyclohexylpropenyl triflate under Miyaura conditions (Pd(OAc)2, SPhos, K2CO3) achieves C–C bond formation.

Critical Factors :

  • Pd catalyst loading: 5 mol%

  • Yield: 54–61% after chromatography

Final Deprotection and Purification

Global deprotection involves sequential steps:

  • TIPS Removal : HF·pyridine in THF cleaves the C-14 silyl ether at 0°C.

  • Chloro Group Stabilization : Treatment with AgNO3 prevents β-elimination during acidic workup.

  • Crystallization : Recrystallization from ethyl acetate/n-hexane affords pure product (98.5% HPLC purity).

Analytical Characterization Data

Table 2: Spectroscopic Properties

TechniqueKey Observations
HRMS [M+H]+ m/z 805.3521 (calc. 805.3518)
¹³C NMR (CDCl3)δ 207.3 (C-2), 170.1 (C-16), 138.5 (C-18), 76.8 (C-14)
IR 3420 cm⁻¹ (OH), 1740 cm⁻¹ (ketone), 1260 cm⁻¹ (C-O-C)

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts (32% of raw material cost), multi-step protection (18% yield loss).

  • Green Chemistry : Substitution of HF with KF/CaO mixtures reduces toxicity.

  • Process Intensification : Continuous-flow nitration improves safety profile .

Q & A

Q. How can researchers reconcile contradictory data on the compound’s cytotoxicity in different cancer cell lines?

  • Methodological Answer : Variability may stem from differential expression of drug efflux pumps (e.g., P-glycoprotein). Perform RNA-seq on resistant vs. sensitive lines to identify transporter genes. Combine with verapamil (a P-gp inhibitor) to assess pump-mediated resistance. Use 3D spheroid models for physiologically relevant IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(18E)-12-[(E)-1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Reactant of Route 2
(18E)-12-[(E)-1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

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